molecular formula C11H16ClN B13347409 (1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride

(1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13347409
M. Wt: 197.70 g/mol
InChI Key: DATBZTJKVMQIOR-VZXYPILPSA-N
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Description

(1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring substituted by a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopropanone, followed by reductive amination using ammonia or an amine source. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to impart specific properties to polymers and other materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the 2,4-dimethylphenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-amine
  • (1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-ol
  • (1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-carboxylic acid

Uniqueness

Compared to similar compounds, (1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Additionally, the presence of the amine group allows for further functionalization and derivatization, making it a versatile intermediate in chemical synthesis.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-7-3-4-9(8(2)5-7)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H/t10-,11+;/m0./s1

InChI Key

DATBZTJKVMQIOR-VZXYPILPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]2C[C@H]2N)C.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2N)C.Cl

Origin of Product

United States

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